

"Methyl 1H-pyrrolo[3,2-C]pyridine-7-carboxylate literature review"

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Compound of Interest

Compound Name: Methyl 1H-pyrrolo[3,2-C]pyridine-7-carboxylate

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An In-Depth Technical Guide to **Methyl 1H-pyrrolo[3,2-c]pyridine-7-carboxylate**: Synthesis, Properties, and Therapeutic Potential

Introduction: The Significance of the Pyrrolopyridine Scaffold

The fusion of pyrrole and pyridine rings creates the pyrrolopyridine scaffold, a heterocyclic system that is a cornerstone in medicinal chemistry.[1][2] This structural motif is present in a variety of natural alkaloids and has been successfully incorporated into numerous synthetic compounds with a broad spectrum of pharmacological activities.[2] Pyrrolopyridine derivatives have shown promise as antidiabetic, antimicrobial, antiviral, and antitumor agents.[2][3] Specifically, isomers like the 1H-pyrrolo[3,2-c]pyridine core are of high interest as they serve as rigid scaffolds for designing targeted therapeutic agents, including kinase inhibitors for cancer and anti-inflammatory drugs.[3][4] This guide focuses on a key derivative, **Methyl 1H-pyrrolo[3,2-c]pyridine-7-carboxylate**, providing a comprehensive overview of its chemical properties, synthesis, and its role as a foundational building block in drug discovery.

Physicochemical Properties of the Core Intermediate

Understanding the fundamental properties of **Methyl 1H-pyrrolo[3,2-c]pyridine-7-carboxylate** is the first step in its effective utilization in research and development. While extensive

experimental data for this specific ester is not consolidated, computational data provides reliable estimates for its key physicochemical parameters.

Property	Value	Source
Molecular Formula	C ₉ H ₈ N ₂ O ₂	PubChem
Molecular Weight	176.17 g/mol	PubChem
IUPAC Name	methyl 1H-pyrrolo[3,2-c]pyridine-7-carboxylate	PubChem
CAS Number	853685-78-6	MySkinRecipes[4]
Storage Condition	Room Temperature	MySkinRecipes[4]

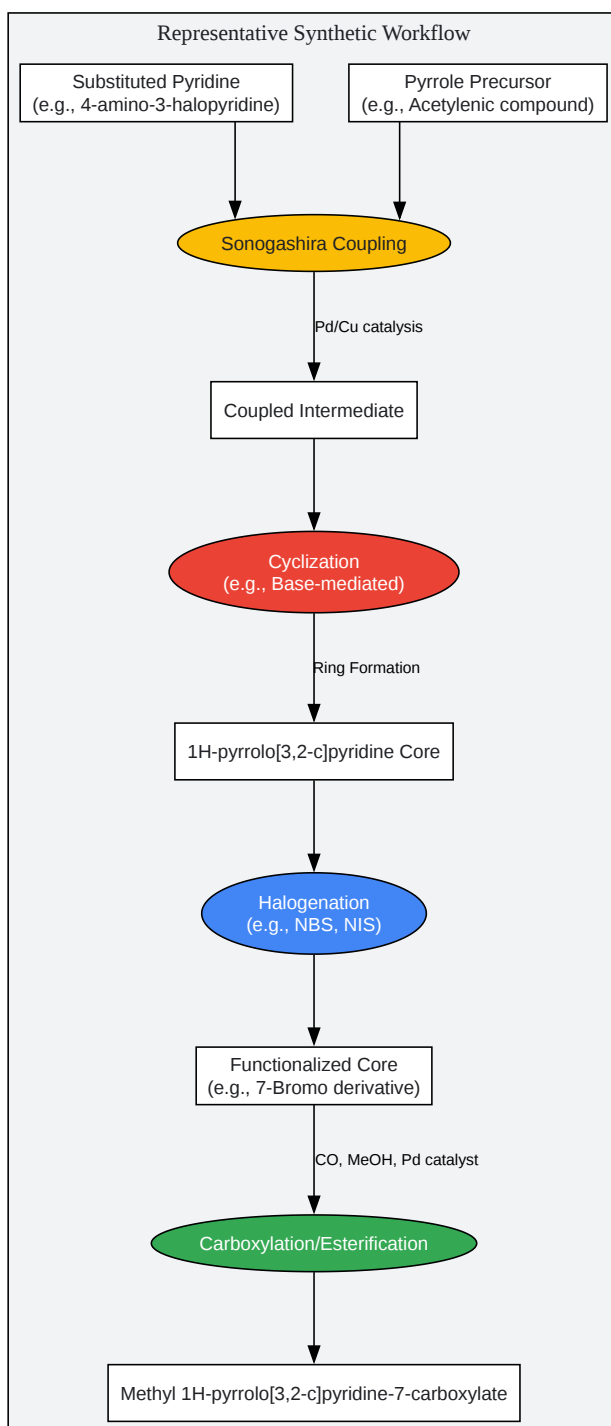
These properties identify the compound as a relatively small, stable organic molecule suitable for further chemical modification. Its structure makes it a valuable intermediate for creating more complex, biologically active molecules.[4]

Synthetic Strategies and Methodologies

The synthesis of the 1H-pyrrolo[3,2-c]pyridine core is a critical process for any subsequent drug development campaign. While a specific, published synthesis for **Methyl 1H-pyrrolo[3,2-c]pyridine-7-carboxylate** is not readily available, we can infer a robust and logical synthetic pathway based on established methodologies for related pyrrolopyridine derivatives. The general approach involves the construction of the bicyclic system followed by functionalization.

General Synthetic Workflow

A common strategy for building such heterocyclic systems is through a multi-step process that often involves a key coupling or cyclization reaction. The following diagram outlines a plausible workflow for the synthesis of functionalized 1H-pyrrolo[3,2-c]pyridine derivatives.



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Caption: A plausible synthetic pathway for **Methyl 1H-pyrrolo[3,2-c]pyridine-7-carboxylate**.

Detailed Experimental Protocol (Representative)

This protocol is a representative, self-validating system derived from methodologies used for analogous structures, such as those in Suzuki coupling reactions for functionalizing the pyrrolopyridine scaffold.^[5]

Step 1: Synthesis of 6-Bromo-1H-pyrrolo[3,2-c]pyridine (Core Intermediate)

- **Rationale:** The synthesis begins by creating a halogenated version of the core scaffold. The bromine atom serves as a versatile chemical handle for subsequent cross-coupling reactions to introduce diversity.
- **Procedure:**
 - To a solution of 1H-pyrrolo[3,2-c]pyridine in a suitable solvent like DMF, add N-Bromosuccinimide (NBS) portion-wise at 0°C.
 - Allow the reaction to warm to room temperature and stir for 4-6 hours.
 - Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting material spot and the appearance of a new, less polar spot indicates product formation.
 - Upon completion, quench the reaction with aqueous sodium thiosulfate solution and extract the product with ethyl acetate.
 - Purify the crude product by column chromatography on silica gel to yield the 6-bromo intermediate.

Step 2: Suzuki Coupling for Aryl Group Installation (Example of Derivatization)

- **Rationale:** The Suzuki coupling is a powerful palladium-catalyzed cross-coupling reaction ideal for forming carbon-carbon bonds. This step is crucial for creating the diaryl structures often required for biological activity, particularly in kinase and tubulin inhibitors.^[5]
- **Procedure:**
 - In a microwave vial, combine the 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate (1.0 eq), a desired substituted phenylboronic acid (1.5 eq), potassium carbonate (K_2CO_3) (5.0 eq),

and tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$) (0.06 eq).[5]

- Add a degassed mixture of 1,4-dioxane and water (3:1 ratio).
- Seal the vial and heat in a microwave reactor to 125°C for 25-30 minutes.[5]
- Self-Validation: The reaction's progress can be monitored by LC-MS to confirm the consumption of the bromo-intermediate and the formation of the desired product mass.
- After cooling, dilute the mixture with water and extract with ethyl acetate.
- The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.
- Purify the residue via column chromatography to obtain the final 6-aryl-1H-pyrrolo[3,2-c]pyridine derivative.

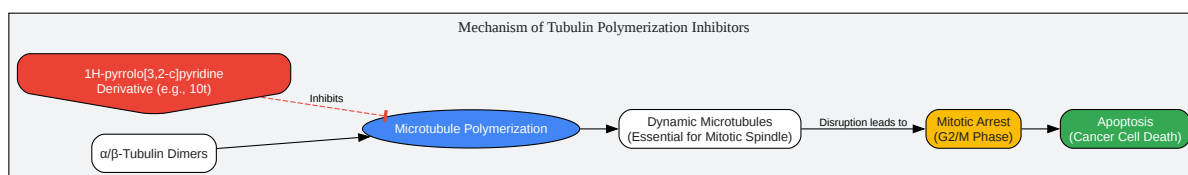
Applications in Medicinal Chemistry and Drug Development

The 1H-pyrrolo[3,2-c]pyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. This makes **Methyl 1H-pyrrolo[3,2-c]pyridine-7-carboxylate** a highly valuable starting point for developing novel therapeutics.

Anticancer Activity: Tubulin Polymerization Inhibition

A significant application of 1H-pyrrolo[3,2-c]pyridine derivatives is in the development of anticancer agents that target microtubules.[5] Microtubules are critical components of the cytoskeleton involved in cell division (mitosis). Drugs that interfere with microtubule dynamics can arrest cancer cells in the G2/M phase of the cell cycle, ultimately leading to programmed cell death (apoptosis).

Recent studies have shown that 1H-pyrrolo[3,2-c]pyridine derivatives can act as potent inhibitors of tubulin polymerization, binding to the colchicine-binding site.[5] One study reported a derivative, 10t, which exhibited IC_{50} values in the nanomolar range (0.12 to 0.21 μM) against HeLa, SGC-7901, and MCF-7 cancer cell lines.[5]



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